

MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MOPS sodium salt*

Cat. No.: *B055374*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid sodium salt, commonly known as **MOPS sodium salt**. Tailored for researchers, scientists, and professionals in drug development, this document details its core physicochemical properties, outlines its diverse applications, and provides established experimental protocols.

Core Properties of MOPS Sodium Salt

MOPS sodium salt is a zwitterionic buffer that is widely utilized in biochemistry and molecular biology.^[1] It is favored for its ability to maintain a stable pH in the physiological range of 6.5 to 7.9.^{[1][2][3]} Its chemical structure, featuring a morpholine ring and a propanesulfonic acid group, contributes to its high water solubility and minimal binding to most metal ions, making it a versatile non-coordinating buffer.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **MOPS sodium salt**:

Property	Value	References
Chemical Formula	C ₇ H ₁₄ NNaO ₄ S	[4][5]
Molecular Weight	~231.25 g/mol	[1][5][6]
CAS Number	71119-22-7	[7]
pKa at 25°C	7.2	[2]
Effective pH Range	6.5 - 7.9	[1][2][3][7]
Appearance	White crystalline powder	[7]
Solubility in Water	High	[7]

Applications in Research and Drug Development

MOPS sodium salt is a versatile buffer used in a wide array of research applications due to its chemical properties and biological compatibility.[2]

- **Cell Culture:** It is frequently used as a buffering agent in culture media for bacteria, yeast, and mammalian cells.[1][8] However, concentrations exceeding 20 mM may have inhibitory effects on the growth of eukaryotic cells.[7]
- **Electrophoresis:** MOPS buffer is considered an excellent choice for the separation of RNA on agarose gels.[1] Its ability to maintain a stable pH, even in the presence of denaturing agents like formaldehyde, ensures consistent migration and sharp bands.[9]
- **Protein Purification:** Due to its minimal interaction with metal ions, MOPS is a suitable buffer for various protein purification techniques, including ion-exchange and affinity chromatography.[4] It helps to maintain the native structure and activity of proteins throughout the purification process.
- **Biochemical Assays:** This buffer is widely employed in a variety of biochemical assays, such as enzyme kinetics studies and receptor binding assays, where precise pH control is critical for reliable results.[2] It is also compatible with the bicinchoninic acid (BCA) assay for protein quantification.[1]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving **MOPS sodium salt**.

Preparation of 1 M MOPS Buffer Stock Solution (pH 7.2)

This protocol outlines the preparation of a 1 M stock solution of MOPS buffer.

Materials:

- MOPS (free acid)
- Deionized water (ddH₂O)
- 10 M Sodium Hydroxide (NaOH)
- pH meter
- Sterile filtration unit (0.22 µm)

Procedure:

- Weigh 209.26 g of MOPS free acid.
- Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O.
- Stir the solution until the MOPS is completely dissolved.
- Carefully adjust the pH of the solution to 7.2 using 10 M NaOH.
- Transfer the solution to a 1 L graduated cylinder and add ddH₂O to bring the final volume to 1 L.
- Sterilize the buffer by passing it through a 0.22 µm filter.
- Store the stock solution at 4°C.

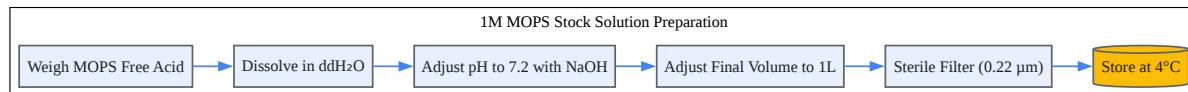
Note: Autoclaving MOPS-containing solutions is not recommended as it can lead to the formation of a yellow degradation product of unknown identity.[\[1\]](#)[\[10\]](#)

RNA Electrophoresis using a Denaturing Agarose Gel

This protocol describes the use of MOPS buffer in the preparation and running of a denaturing agarose gel for RNA analysis.

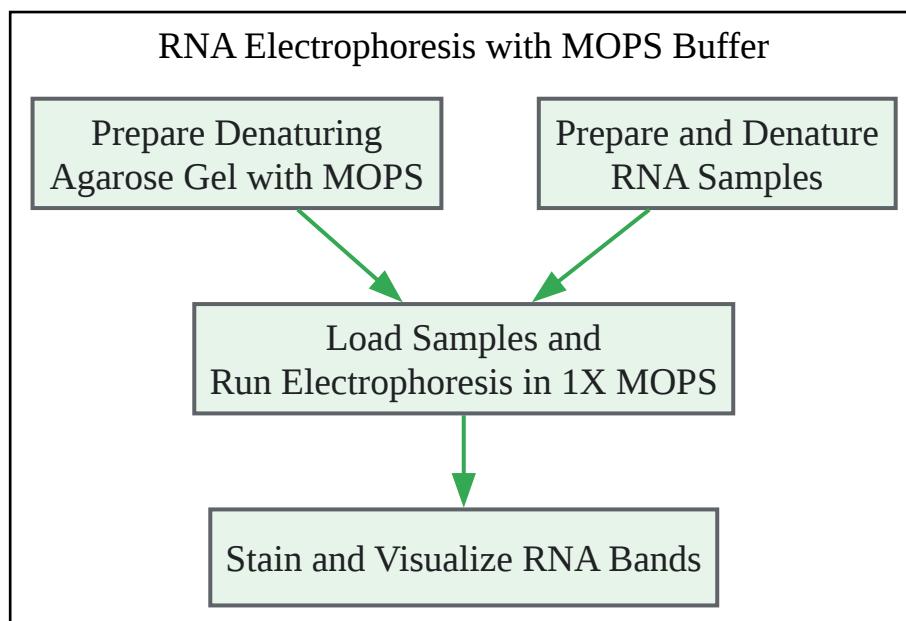
Materials:

- 10X MOPS buffer (0.2 M MOPS, 0.05 M sodium acetate, 0.01 M EDTA, pH 7.0)
- High-quality agarose
- 37% Formaldehyde
- DEPC-treated water
- RNA samples
- RNA loading dye


Procedure:

- Gel Preparation (1.2% Agarose Gel):
 - Add 1.2 g of agarose to 72 mL of DEPC-treated water in a flask suitable for microwaving.
 - Heat in a microwave until the agarose is completely dissolved.
 - Allow the solution to cool to approximately 60°C.
 - In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.
 - Pour the gel into a casting tray and allow it to solidify.
- Sample Preparation:

- To your RNA sample, add 10X MOPS buffer, formaldehyde, and formamide according to your specific protocol to denature the RNA.
- Add RNA loading dye to the sample mixture.
- Heat the samples at 70°C for 5-10 minutes and then immediately place on ice.[11]
- Electrophoresis:
 - Place the solidified gel in an electrophoresis tank and fill with 1X MOPS running buffer.
 - Load the denatured RNA samples into the wells.
 - Run the gel at a constant voltage (e.g., 60V) until the dye front has migrated an appropriate distance.[12]
- Visualization:
 - Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide or SYBR Green) according to the manufacturer's instructions.
 - Visualize the RNA bands using a UV transilluminator.


Visualized Workflows

The following diagrams illustrate common experimental workflows involving **MOPS sodium salt**.

[Click to download full resolution via product page](#)

Figure 1: Workflow for the preparation of a 1M MOPS stock solution.

[Click to download full resolution via product page](#)

Figure 2: General workflow for RNA electrophoresis using a MOPS-buffered system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. laboratorynotes.com [laboratorynotes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b055374#molecular-weight-and-formula-of-mops-sodium-salt\]](https://www.benchchem.com/product/b055374#molecular-weight-and-formula-of-mops-sodium-salt)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com